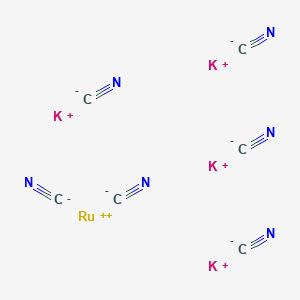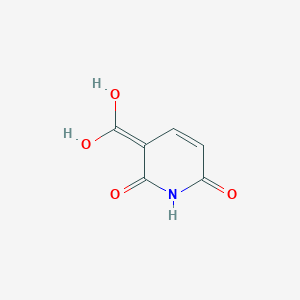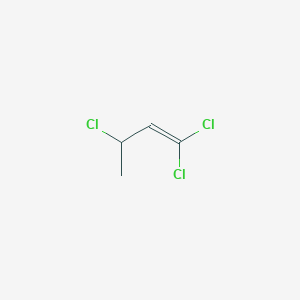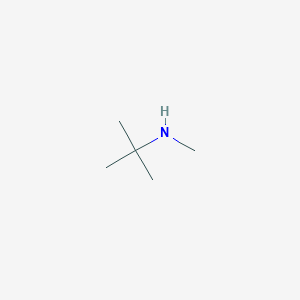
2-Thiophenecarboxylic acid (4-acetamidophenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxylic acid (4-acetamidophenyl) ester, also known as TAPET, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TAPET is a derivative of 2-thiophenecarboxylic acid, which is a heterocyclic compound that contains a five-membered ring with a sulfur atom and a carboxylic acid group. TAPET has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
Chemical Synthesis and Modification
2-Thiophenecarboxylic acid (4-acetamidophenyl) ester has been utilized in various chemical synthesis and modification processes. For instance, Gol'dfarb, Yakubov, and Belen’kii (1986) explored its reactions in creating 4- and 5-(N-chloroacetylamino)methyl derivatives (Gol'dfarb, Yakubov, & Belen’kii, 1986). Similarly, Stauss, Härter, Neuenschwander, and Schindler (1972) investigated its 1,3-dipolar addition to produce esters of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid (Stauss, Härter, Neuenschwander, & Schindler, 1972).
Synthesis of Heterocyclic Compounds
Pedersen and Carlsen (1977) demonstrated the use of 2-acetamido-3-thiophenecarboxylic acid ethyl esters in synthesizing 4,6-bis(dimethylamino)thieno[2,3-b]pyridines, highlighting its role in producing complex heterocyclic structures (Pedersen & Carlsen, 1977).
Applications in Material Science
The compound has also found applications in material science. For instance, Sacan, Çırpan, Camurlu, and Toppare (2006) explored its use in synthesizing conducting polymers with specific electrochromic properties (Sacan, Çırpan, Camurlu, & Toppare, 2006). Similarly, Camurlu, Çırpan, and Toppare (2005) investigated the electrochromic properties of polymers derived from octanoic acid 2-thiophen-3-yl-ethyl ester, a related compound (Camurlu, Çırpan, & Toppare, 2005).
Spectroscopic and Computational Studies
The compound has been subject to various spectroscopic and computational studies to understand its properties. For example, Satonaka, Abe, and Hirota (1987) reported on the 13C NMR spectra of substituted 2-thiophenecarboxylic acid methyl esters, providing insights into its structural and electronic characteristics (Satonaka, Abe, & Hirota, 1987).
properties
CAS RN |
67542-43-2 |
|---|---|
Product Name |
2-Thiophenecarboxylic acid (4-acetamidophenyl) ester |
Molecular Formula |
C13H11NO3S |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
(4-acetamidophenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11NO3S/c1-9(15)14-10-4-6-11(7-5-10)17-13(16)12-3-2-8-18-12/h2-8H,1H3,(H,14,15) |
InChI Key |
FGNYPSLGEUCLPH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CS2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CS2 |
synonyms |
4-acetamidophenyl-2-thiophenecarboxylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



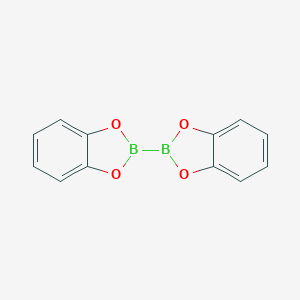
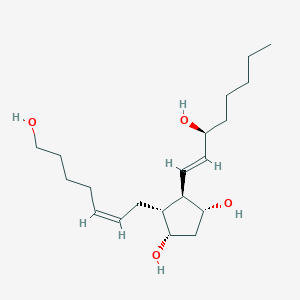

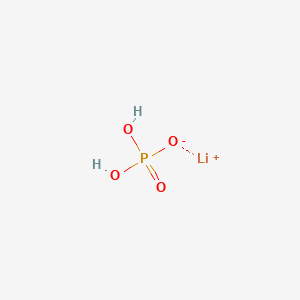

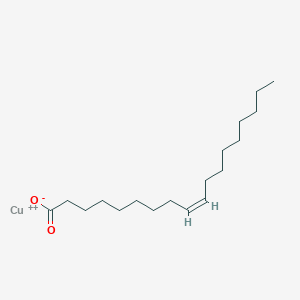
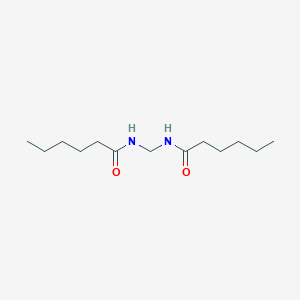
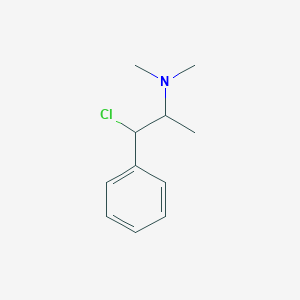
![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)
